molecular formula C15H27NO5 B3039597 tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212385-46-0

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No.: B3039597
CAS No.: 1212385-46-0
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-GFCCVEGCSA-N
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Description

The compound “tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate” likely belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether . The “tert-butyl” part refers to a functional group (C(CH3)3), which is a branched alkyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters are generally synthesized from the corresponding carboxylic acids and alcohols in the presence of an acid catalyst . The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), two ethoxy groups attached to the 4-position of the ring, a formyl group at the 2-position, and a tert-butyl ester group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl compounds are generally nonpolar and hydrophobic, and they often have relatively high boiling points due to their large size .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, handling of organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@H](C1)C=O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Reactant of Route 3
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Reactant of Route 4
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Reactant of Route 5
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

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